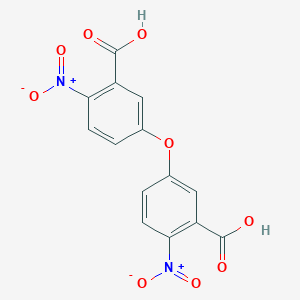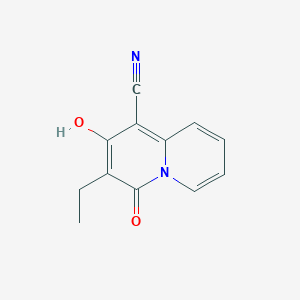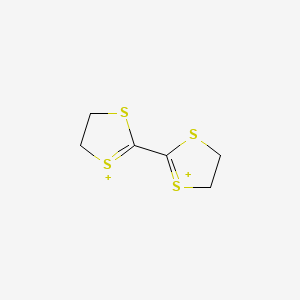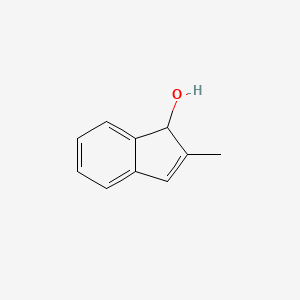![molecular formula C13H19NO2 B14488749 Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- CAS No. 65768-17-4](/img/structure/B14488749.png)
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is a chiral compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. Common synthetic routes include:
Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Amidation: Introducing the phenylethylamino group through amidation reactions involving butanoic acid derivatives and phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The phenylethylamino group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Similar structure but lacks the amino group.
Butanoic acid, 2-methyl-, methyl ester: Similar ester group but lacks the phenylethylamino group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Different substitution pattern on the butanoic acid backbone.
Uniqueness
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is unique due to the presence of both the phenylethylamino group and the chiral center, which confer distinct chemical and biological properties. This combination of functional groups and stereochemistry makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65768-17-4 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)16-3)14-10(2)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1 |
Clé InChI |
KWPWOWNUGHMEDM-JQWIXIFHSA-N |
SMILES isomérique |
CC[C@@H](C(=O)OC)N[C@@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCC(C(=O)OC)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


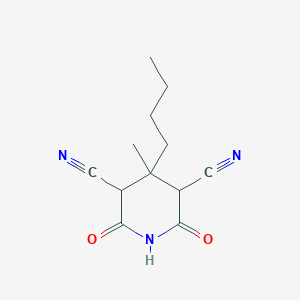

![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
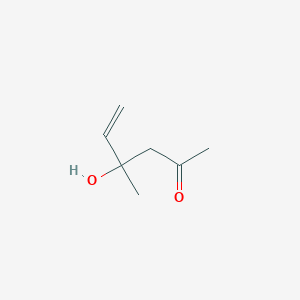
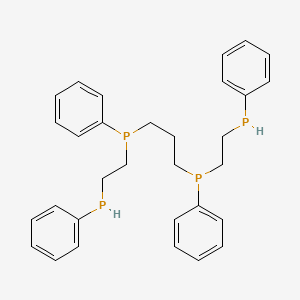
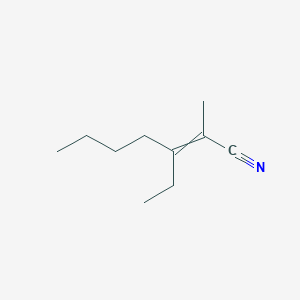
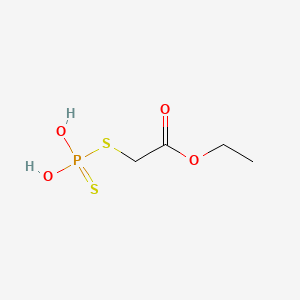
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
